molecular formula C8H4BrFN2O2 B11856035 6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid

6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B11856035
M. Wt: 259.03 g/mol
InChI Key: BIMXGVFJUJIPJZ-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the bromine or fluorine positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives can act as protein kinase inhibitors, which are crucial in regulating various cellular processes. The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

  • 5-Bromo-1H-indazole-3-carboxylic acid
  • 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid

Comparison: While 6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid shares structural similarities with other indazole derivatives, its unique combination of bromine and fluorine atoms at specific positions imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

6-bromo-5-fluoro-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-4-2-6-3(1-5(4)10)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14)

InChI Key

BIMXGVFJUJIPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)NN=C2C(=O)O

Origin of Product

United States

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